![molecular formula C18H12BrN3O B3442415 4-{[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3442415.png)
4-{[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile
Overview
Description
The compound “4-{[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and a benzonitrile group, which is a benzene ring attached to a nitrile group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the bromophenyl group is likely to be reactive and could be replaced by other groups in a substitution reaction . The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the aromatic rings could affect its solubility, melting point, and boiling point .Scientific Research Applications
Biological Activities
Compounds with similar structures, such as pyrazoline derivatives, have been studied for their biological activities . They have shown a range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxicity Studies
The compound could be used in neurotoxicity studies. A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
Oxidative Stress Research
The compound could be used in research related to oxidative stress. Reactive oxygen species (ROS) overexpression and disease development have been linked, and the compound could be used to study this relationship .
Enzyme Inhibition Studies
The compound could be used in enzyme inhibition studies. Acetylcholinesterase (AchE) is a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Chemical Synthesis
The compound could be used in chemical synthesis. Its bromophenyl group could potentially undergo reactions at the benzylic position .
Molecular Weight Studies
The compound, with a molecular weight of 182.017 , could be used in studies that require compounds with specific molecular weights.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets, such as acetylcholinesterase (ache) and malondialdehyde (mda) in the brain .
Mode of Action
For instance, some compounds have been reported to inhibit AChE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to oxidative stress and cellular damage .
Result of Action
Similar compounds have been reported to have neurotoxic potentials, affecting ache activity and mda level in the brain .
Future Directions
properties
IUPAC Name |
4-[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]oxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O/c1-12-10-17(23-16-8-2-13(11-20)3-9-16)22-18(21-12)14-4-6-15(19)7-5-14/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAXZWGSBLDEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]oxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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